N,N-Diethyl-P-phenylenediamine

Overview

Description

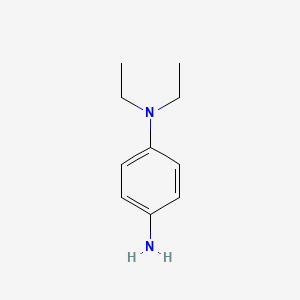

N,N-Diethyl-p-phenylenediamine (DEPPD) is a derivative of p-phenylenediamine where both amino hydrogens are substituted with ethyl groups. This structural modification enhances its stability and reactivity in oxidative environments, making it a critical reagent in analytical chemistry. DEPPD is widely employed as a chromogenic agent in spectrophotometric methods due to its ability to form intensely colored indophenol dyes upon oxidative coupling with phenolic compounds or interactions with oxidizing agents like chromium (VI) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitrosation and Reduction: One common method involves the nitrosation of diethyl aniline followed by reduction to produce N,N-Diethyl-P-phenylenediamine.

Hydrogenation: Another method involves the hydrogenation of p-nitro-N,N-dialkyl aniline in the presence of a nickel-based catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitrosation and reduction processes, followed by purification steps to obtain the high-purity compound required for various applications .

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can be reduced back to its original form from its oxidized state under appropriate conditions.

Substitution: The compound can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, hypochlorite, and other strong oxidizing agents are commonly used in reactions with N,N-Diethyl-P-phenylenediamine.

Reducing Agents: Hydrogen gas in the presence of a nickel catalyst is used for reduction reactions.

Major Products:

Würster Dye: Formed during the oxidation of this compound with chlorine.

Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.

Scientific Research Applications

Chemistry:

Chlorine Detection: N,N-Diethyl-P-phenylenediamine is widely used as a reagent for the colorimetric determination of chlorine in water.

Spectrophotometric Analysis: It is used in spectrophotometric methods to determine the concentration of various oxidizing agents in water.

Biology and Medicine:

Drug Analysis: The compound is used in the spectrophotometric determination of drugs containing phenolic and aromatic amino groups.

Industry:

Mechanism of Action

N,N-Diethyl-P-phenylenediamine exerts its effects primarily through its ability to undergo oxidation-reduction reactions. When it reacts with chlorine, it is oxidized to form a magenta-colored compound, which can be quantitatively measured to determine chlorine concentration . The molecular targets involved in this reaction are the chlorine molecules, which oxidize the this compound to form the colored product .

Comparison with Similar Compounds

Physicochemical Properties:

- Solubility: Highly soluble in water and alcohol, with its hydrochloride salt dissolving readily in 1 M HCl (50 mg/mL) .

- Reactivity: Forms salts with acids and reacts exothermically with strong oxidizers, necessitating careful handling .

Analytical Performance Comparison

Stability and Toxicity Profiles

Analytical Performance in Spectrophotometry

DEPPD outperforms traditional reagents like 4-aminoantipyrine in sensitivity for phenolic compounds, with detection limits as low as 0.1 µg/mL for amoxicillin . Its molar absorptivity for Cr(VI) (2.5449×10⁴ L·mol⁻¹·cm⁻¹) is comparable to advanced electrochemical sensors, which exhibit a maximum deviation of 0.03 mg/L .

Biological Activity

N,N-Diethyl-p-phenylenediamine (DPD) is a compound that has garnered attention due to its significant biological activities, particularly in the fields of analytical chemistry and toxicology. This article delves into the biological activity of DPD, highlighting its applications, mechanisms of action, and associated case studies.

Overview of this compound

This compound is primarily used as a reagent in various chemical analyses, including spectrophotometric methods for detecting oxidants. Its ability to form stable radical cations makes it useful in evaluating oxidative stress in biological samples. DPD is also noted for its cytotoxic effects and potential allergenic properties.

1. Oxidative Stress Evaluation

DPD is employed to assess oxidative stress levels in human plasma. The compound reacts with hydroperoxides, producing a colored radical cation detectable at 505 nm. This reaction provides a quantitative measure of oxidative damage, which is implicated in various diseases, including cancer and cardiovascular disorders .

2. Cytotoxicity and Inflammation

Recent studies have demonstrated that DPD can induce cellular stress responses. It has been shown to increase the production of reactive oxygen species (ROS), leading to inflammation and apoptosis in bladder tissues. Specifically, DPD exposure resulted in elevated levels of inflammatory markers and cell death pathways .

Table 1: Effects of DPD on Cellular Mechanisms

| Mechanism | Effect Observed | Reference |

|---|---|---|

| ROS Production | Increased | |

| Inflammation | Upregulation of cytokines | |

| Apoptosis | Activation of PARP and Caspase 1 | |

| Autophagy | Enhanced LC3 II expression |

3. Toxicological Studies

Toxicological assessments have identified a no-observed-adverse-effect level (NOAEL) for DPD at approximately 8 mg/kg/day based on oral studies in rats. These studies indicate that while DPD can cause adverse effects at higher doses, its application in controlled settings remains viable .

Case Study: Dermal Exposure

A notable case study examined the dermal sensitization potential of DPD through patch testing. Results indicated that while some individuals exhibited allergic reactions, the overall incidence was relatively low compared to other compounds used in hair dyes .

The biological activity of DPD can be attributed to its chemical structure, which allows it to participate in redox reactions. When oxidized, DPD forms a radical cation that can interact with cellular components, leading to oxidative damage. This mechanism underpins its use as an indicator in spectrophotometric assays for monitoring free chlorine levels in water treatment processes .

Analytical Chemistry

DPD is widely used as an indicator for free chlorine in water quality testing due to its sensitivity and specificity. It reacts with chlorine to form a colored compound measurable by spectrophotometry, facilitating real-time monitoring of disinfectant levels .

Biomedical Research

In biomedical research, DPD serves as a model compound for studying oxidative stress and related pathophysiological conditions. Its ability to induce oxidative damage makes it a valuable tool for investigating therapeutic interventions aimed at reducing oxidative stress-related injuries .

Q & A

Basic Research Questions

Q. What are the established analytical methods using DEPPD for detecting chlorine species and phenolic compounds in environmental samples?

DEPPD is widely used in colorimetric and spectrophotometric assays due to its oxidative coupling properties. For free chlorine (FC) and total chlorine detection, the DPD method involves reacting DEPPD with chlorine to form a pink-colored complex, measured at 515 nm using a colorimeter . For phenolic compounds (e.g., chlorophenols), DEPPD undergoes oxidative coupling with phenols in the presence of an oxidizing agent (e.g., potassium persulfate), forming chromophores detectable via UV-Vis spectroscopy. A PCA-ANN (Principal Component Analysis-Artificial Neural Network) model can enhance multicomponent analysis accuracy by resolving overlapping spectra .

Key Parameters from Studies:

| Analyte | Method | Detection Limit | Reference |

|---|---|---|---|

| Free Chlorine | DPD colorimetry | 0.01–5 mg/L | |

| Phenolic Compounds | Oxidative coupling + PCA-ANN | 0.1–1.2 µM |

Q. How is DEPPD utilized in spectrophotometric quantification of sulfonamides or hydrogen peroxide?

DEPPD reacts with sulfonamides (e.g., sulfacetamide sodium) under acidic conditions to form a colored product. A standard protocol involves:

- Preparing DEPPD reagent (5 × 10⁻³ M in ethanol, stored in dark ).

- Mixing with sulfonamides in 0.1 M sulfuric acid to stabilize the reaction.

- Measuring absorbance at 450–470 nm . For H₂O₂ detection, DEPPD sulfate acts as a peroxidase substrate in nanozyme systems (e.g., Fe-MOFs), achieving ultra-sensitive detection (LOD: 0.1 µM) via chromogenic oxidation .

Advanced Research Questions

Q. How can researchers resolve conflicting data in DEPPD-based methods caused by interfering ions or matrix effects?

Interference from ions (e.g., Fe³⁺, Cu²⁺) or organic matter can skew results. Strategies include:

- Masking agents : Add EDTA to chelate metal ions .

- Multivariate calibration : Use PCA-ANN models to deconvolute overlapping signals from complex matrices .

- Sample pretreatment : Solid-phase extraction (SPE) or filtration to remove particulates . Example: In wastewater analysis, pre-oxidation with ascorbic acid eliminates residual chlorine interference before DEPPD addition .

Q. What methodologies optimize DEPPD concentration and stability in reagent formulations?

DEPPD degrades under light and oxygen. Optimization steps:

- Solvent selection : Use ethanol over water to enhance solubility and reduce hydrolysis .

- Concentration tuning : 5 × 10⁻³ M DEPPD minimizes self-oxidation while maintaining sensitivity .

- Stabilizers : Add 0.1% sodium azide to inhibit microbial growth in long-term storage . Validation via accelerated stability studies (40°C/75% RH for 6 months) ensures reagent integrity .

Q. How do advanced oxidation processes (AOPs) degrade DEPPD, and what are the toxicological implications of by-products?

DEPPD degrades via UV/S₂O₈²⁻ or Fenton’s reagent, generating intermediates like N-ethyl-p-quinonediimine. Key steps:

- Degradation pathway analysis : LC-MS/MS identifies intermediates; >90% degradation occurs at pH 3–5 .

- Toxicity assessment : Vibrio fischeri bioassays show residual DEPPD and by-products exhibit moderate ecotoxicity (EC₅₀: 10–15 mg/L) .

- Mitigation : Post-treatment adsorption with activated carbon reduces toxicity by 80% .

Q. What novel applications of DEPPD exist in nanotechnology and materials science?

DEPPD sulfate enables:

- Nanozyme synthesis : Iron oxide-cotton composites with peroxidase-like activity for H₂O₂ detection .

- Photocatalysis : Integration into TiO₂ frameworks enhances dye degradation efficiency under UV light . Example: DEPPD-doped chitosan-Ag/TiO₂ composites degrade ibuprofen with 95% efficiency in 2 hours .

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGVNLMMEQUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025058 | |

| Record name | N,N-Diethyl-4-aminoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00298 [mmHg] | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Pale yellow liquid | |

CAS No. |

93-05-0 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N,N-diethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-4-aminoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQA4DFV2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 82 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.